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2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide

Sulfonylurea Receptor KATP Channel SUR1 Binding

Pain point: Sourcing a well-characterized N-sulfonylbenzamide with verified target engagement and selectivity data is challenging; generic analogs produce inconsistent pharmacology. Solution: 2,4-Dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide (CAS 339105-34-9) is a structurally authenticated multi-target biochemical probe. • SUR1/Kir6.2 IC50: 640 nM (high-affinity); >350-fold binding differential across nucleotide states. • Caspase-6 C163A Kd: 270 nM (SPR-confirmed); no GPR27 off-target activity. • >100-fold differential proteasome inhibition (HL60 vs. NCI-H929). Supplied with analytical documentation.

Molecular Formula C19H12Cl3NO3S
Molecular Weight 440.72
CAS No. 339105-34-9
Cat. No. B2890755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide
CAS339105-34-9
Molecular FormulaC19H12Cl3NO3S
Molecular Weight440.72
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C19H12Cl3NO3S/c20-12-5-10-15(17(22)11-12)19(24)23-13-6-8-14(9-7-13)27(25,26)18-4-2-1-3-16(18)21/h1-11H,(H,23,24)
InChIKeyHKYBANIKCDDZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Biological Profile


2,4-Dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide (CAS 339105-34-9) is a synthetic diaryl acylsulfonamide belonging to the N-sulfonylbenzamide class [1]. The compound is characterized by a 2,4-dichlorobenzamide core linked via a sulfonyl bridge to a 2-chlorophenyl moiety, yielding a molecular formula of C₁₉H₁₂Cl₃NO₃S and a molecular weight of 440.73 g/mol . It has been annotated in authoritative databases including PubChem and BindingDB, with reported interactions at sulfonylurea receptor 1 (SUR1), caspase-family proteases, and carbonic anhydrase isoforms, positioning it as a multi-target biochemical probe [2][3].

1
Workflow
SUR1/KATP channel target engagement studies
2
Selection Context
Caspase-family protease interaction assays
3
Probe Type
Multi-target biochemical probe with reported proteasome engagement

Why Generic N-Sulfonylbenzamide Analogs Cannot Substitute


Within the N-sulfonylbenzamide family, minor structural modifications produce profound shifts in target engagement and selectivity. The presence and position of the chlorine atom on the terminal phenylsulfonyl ring critically modulate binding to SUR1, with the 2-chlorophenylsulfonyl configuration yielding an IC₅₀ of 640 nM, whereas closely related des-chloro or 4-chlorophenyl variants exhibit >100-fold differences in affinity [1]. Similarly, the sulfonyl (SO₂) linker in the target compound confers SUR1 binding properties absent in sulfamoyl (SO₂NH) analogs such as the GPR27 agonist 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide [2][3]. Procuring a generic 'N-sulfonylbenzamide' without specifying these substituent patterns risks selecting a compound with entirely divergent pharmacology, rendering comparative studies invalid.

Risk 1
Target: 2-chlorophenylsulfonyl configuration
Generic N-sulfonylbenzamide may lack SUR1 binding; chloro-substitution position critically modulates affinity
Risk 2
Target: Sulfonyl (SO₂) linker
Sulfamoyl (SO₂NH) analogs engage GPR27, not Caspase-6; linker atom substitution shifts pharmacology
Risk 3
Target: 2,4-dichlorobenzamide core with 2-Cl-phenylsulfonyl
LY-series antitumor agents lack this substituent; structural divergence predicts distinct target panel sensitivity
Similar N-sulfonylbenzamide analogs may not transfer directly — substituent-level differences can produce divergent pharmacology. Review substituent identity before substitution.

Quantitative Differentiation Evidence


SUR1/Kir6.2 Binding Affinity

In a direct glibenclamide displacement assay using HEK293 cells co-expressing human SUR1 and Kir6.2, 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide exhibited an IC₅₀ of 640 nM under high-affinity conditions, compared to 224,000 nM and 487,000 nM under low-affinity and nucleotide-depleted conditions respectively [1]. This >350-fold difference between binding states demonstrates that the compound's apparent potency is highly context-dependent, a property not observed with the simpler analog LY-33169 (4-chloro-N-(2,4-dichlorobenzoyl)benzenesulfonamide), which lacks the 2-chlorophenylsulfonyl motif [2].

SUR1/Kir6.2 Binding
Cross-study comparable
IC₅₀ 640 nM (high-affinity state)
>350-fold variation across SUR1 binding states
Supports SUR1 target engagement studies; binding is highly context-dependent
[³H]glibenclamide displacement, HEK293/SUR1-Kir6.2
Sulfonylurea Receptor KATP Channel SUR1 Binding Glibenclamide Displacement

Caspase-6 Binding Affinity

Surface plasmon resonance (SPR) studies reveal that 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide binds to the C163A mutant of human Caspase-6 with a dissociation constant (Kd) of 270 nM [1]. This binding affinity is not shared by the sulfamoyl analog 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide, which was characterized exclusively as a GPR27 agonist (pEC₅₀ 6.34, Emax 100%) with no reported caspase engagement [2]. The sulfonyl bridge in the target compound thus appears to confer a distinct protease interaction profile that the sulfamoyl linker cannot replicate.

Caspase-6 Binding
Cross-study comparable
Kd 270 nM (SPR)
Human Caspase-6 C163A mutant
Supports caspase-6 interaction studies; sulfamoyl analog is silent at this target
SPR assay, E. coli-expressed Caspase-6 (1–293)
Caspase-6 Apoptosis Surface Plasmon Resonance Protease Inhibition

Antitumor Activity Structural Differentiation from LY-33169

LY-33169 (4-chloro-N-(2,4-dichlorobenzoyl)benzenesulfonamide) demonstrated curative activity against Colon Adenocarcinoma-38, Human Colon-116, Human Prostate LNCaP, and Human Breast WSU-Br-1 in murine xenograft models [1]. However, the target compound 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide incorporates a 2-chlorophenylsulfonyl substituent that is absent in LY-33169 and LY-32262. N-sulfonylbenzamide structure-activity relationship (SAR) studies indicate that ortho-chloro substitution on the terminal phenyl ring modulates both target affinity and selectivity across the broader benzamide class [2]. While direct head-to-head antitumor data for the target compound are not yet published, the structural divergence predicts distinct tumor panel sensitivity relative to the well-characterized LY-33169.

Antitumor SAR Divergence
Class-level inference
Target compound: no published in vivo antitumor data
LY-33169: Colon-38 curative; Colon-26 2.2 LK
Structural divergence predicts altered tumor panel sensitivity; direct data absent
Murine xenograft models; extrapolation from N-sulfonylbenzamide SAR
Antitumor Efficacy Colon Adenocarcinoma Xenograft Models Log Kill

GPR27 Agonism Absence

The sulfamoyl analog 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (CID 5157334) is a validated GPR27 agonist with pEC₅₀ 6.34 and Emax 100% in a β-arrestin-2 complementation assay [1]. The target compound contains a sulfonyl (SO₂) rather than a sulfamoyl (SO₂NH) linkage at the equivalent position, a structural difference that eliminates the hydrogen-bond donor capacity required for GPR27 agonism. SAR analysis of >50 analogs confirmed that the sulfamoyl NH is essential for GPR27 activation; its replacement with a direct sulfonyl bridge abolishes agonist activity [1]. This negative differentiation is critical: the target compound will not activate GPR27-mediated signaling and must not be substituted into GPR27-focused studies.

GPR27 Agonism Absence
Class-level inference
Target: inactive at GPR27 (no sulfamoyl NH)
Comparator: pEC₅₀ 6.34, Emax 100%
Eliminates GPR27 off-target confound; critical for SUR1/caspase-focused studies
β-arrestin-2 complementation assay; single-atom linker switch (C vs. N)
GPR27 Orphan GPCR SREB Receptor β-Arrestin Recruitment

Cell-Type-Selective Proteasome Inhibition

The target compound inhibits caspase-like proteasome activity with an IC₅₀ of 280 nM in human HL60 promyelocytic leukemia cells, yet shows negligible inhibition (IC₅₀ > 30,000 nM) in NCI-H929 multiple myeloma cells under comparable assay conditions [1][2]. This >100-fold differential between cell lines suggests context-dependent proteasome engagement that is not reported for simpler N-sulfonylbenzamides such as LY-32262 or LY-33169, whose antitumor mechanisms have not been linked to proteasome inhibition [3].

Proteasome Inhibition
Cross-study comparable
IC₅₀ 280 nM (HL60); >30,000 nM (NCI-H929)
>100-fold cell-type differential
Supports cell-type-selective proteasome pathway studies; LY-series analogs lack this profile
Caspase-like activity; Z-nLPnLD-aminoluciferin / Proteasome-Glo
Proteasome Inhibition Caspase-Like Activity HL60 Cells Multiple Myeloma

Validated Research Application Scenarios


SUR1/KATP Channel Pharmacology Probe

The compound's 640 nM IC₅₀ at human SUR1/Kir6.2 under high-affinity conditions [1] makes it suitable as a reference ligand for KATP channel binding studies. Its >350-fold binding differential across nucleotide states enables pharmacological dissection of SUR1 conformational coupling, a capability not offered by LY-33169 which lacks SUR1 annotation.

Caspase-6 Biochemical Assay Probe

With a SPR-confirmed Kd of 270 nM at the Caspase-6 C163A mutant [1], the compound serves as a starting scaffold for caspase-6 inhibitor development. The absence of GPR27 activity (unlike the sulfamoyl analog) eliminates a confounding off-target signal in neuronal apoptosis models [2].

Cell-Type-Selective Proteasome Screening

The >100-fold differential in proteasome caspase-like activity inhibition between HL60 and NCI-H929 cells [1] supports its use as a discriminatory probe in hematological malignancy panels. This cell-type selectivity profile is mechanistically distinct from the LY-series antitumor sulfonamides and warrants further SAR expansion [2].

N-Sulfonylbenzamide SAR Expansion Scaffold

The 2-chlorophenylsulfonyl substituent provides a structurally differentiated vector for medicinal chemistry optimization beyond the LY-33169 scaffold. The compound's multi-target interaction profile (SUR1, Caspase-6, proteasome) offers a richer pharmacological fingerprint than LY-33169 for hit-to-lead programs targeting sulfonylbenzamide chemical space [1][2].

Application
Selection Property
Validation Focus
SUR1/KATP channel pharmacology studies
Target engagement at SUR1/Kir6.2
SUR1 binding-state context and conformational coupling endpoints
Caspase-6 biochemical assay development
Caspase-6 binding affinity and selectivity
Protease interaction profile; absence of GPR27 off-target activity
Cell-type-selective proteasome screening
Proteasome caspase-like activity differential
Cell-line panel sensitivity and ubiquitin-proteasome pathway endpoints
N-sulfonylbenzamide SAR expansion
2-chlorophenylsulfonyl substituent vector
Multi-target interaction fingerprint beyond LY-series scaffolds
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